![molecular formula C17H18N6O8S2 B14251050 N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide CAS No. 405105-23-9](/img/structure/B14251050.png)
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two carbamoylsulfamoyl groups attached to a phenyl ring, which are further connected by a propanediamide linker. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide typically involves the reaction of 4-aminobenzenesulfonamide with a suitable diacid chloride, such as propanedioyl dichloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and reacted further to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product while minimizing the production time and cost. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the desired quality of the compound.
化学反应分析
Types of Reactions
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the carbamoylsulfamoyl groups into amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl~3~) and conditions such as elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
科学研究应用
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which N1,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction may involve hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- N~1~,N~3~-Bis{4-[(2-hydroxyethyl)sulfamoyl]phenyl}propanediamide
- N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
Uniqueness
N~1~,N~3~-Bis[4-(carbamoylsulfamoyl)phenyl]propanediamide is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways
属性
CAS 编号 |
405105-23-9 |
|---|---|
分子式 |
C17H18N6O8S2 |
分子量 |
498.5 g/mol |
IUPAC 名称 |
N,N'-bis[4-(carbamoylsulfamoyl)phenyl]propanediamide |
InChI |
InChI=1S/C17H18N6O8S2/c18-16(26)22-32(28,29)12-5-1-10(2-6-12)20-14(24)9-15(25)21-11-3-7-13(8-4-11)33(30,31)23-17(19)27/h1-8H,9H2,(H,20,24)(H,21,25)(H3,18,22,26)(H3,19,23,27) |
InChI 键 |
LMSFVOPFFGZHBR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)N)S(=O)(=O)NC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


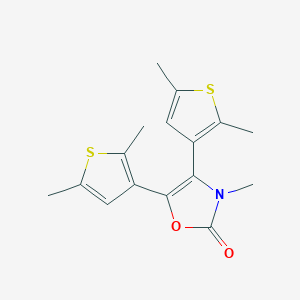
![N-[2-(dimethylamino)ethyl]-2-sulfanylacetamide](/img/structure/B14250969.png)
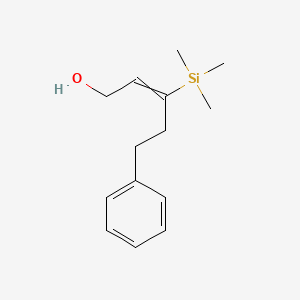
![N-[3-(3-chlorophenoxy)-4-pyridinyl]trifluoromethanesulfonamide](/img/structure/B14250978.png)
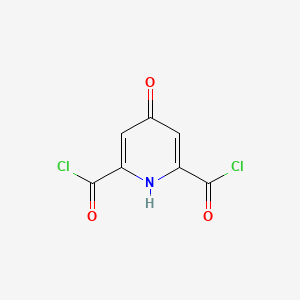
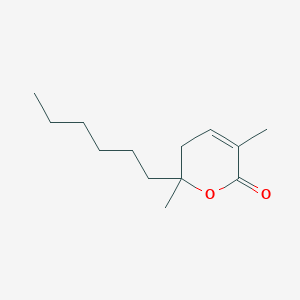

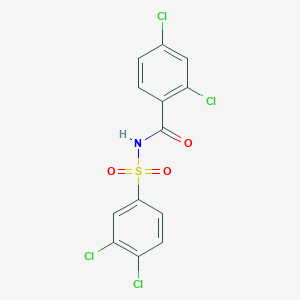
![2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one](/img/structure/B14251009.png)
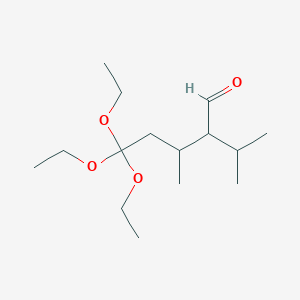
![5-(4-Phenoxyphenoxy)[1,1'-biphenyl]-2,2'-diol](/img/structure/B14251018.png)
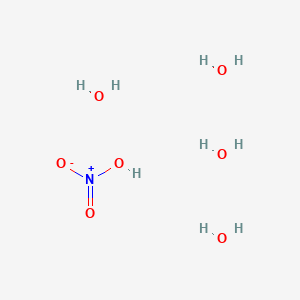

![2-{[2-(Ethenyloxy)ethyl]amino}cyclohexa-2,5-diene-1,4-dione](/img/structure/B14251032.png)
